

# 4-Methoxy-2-(trifluoromethyl)benzaldehyde CAS number and molecular weight

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## Compound of Interest

Compound Name: 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B035147

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## An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Methoxy-2-(trifluoromethyl)benzaldehyde**, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to support your research and development endeavors.

### Core Compound Identity

Chemical Name: **4-Methoxy-2-(trifluoromethyl)benzaldehyde** CAS Number: 106312-36-1

Molecular Formula:  $C_9H_7F_3O_2$  Molecular Weight: 204.15 g/mol

Synonyms: 4-Formyl-3-(trifluoromethyl)anisole

Property	Value	Source
CAS Number	106312-36-1	Multiple sources
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>	Multiple sources
Molecular Weight	204.15	Multiple sources
Appearance	White to off-white crystalline solid	Sigma-Aldrich
Melting Point	38-42 °C	Chem-Impex
Solubility	Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.	Generic chemical knowledge

## Strategic Importance in Synthesis

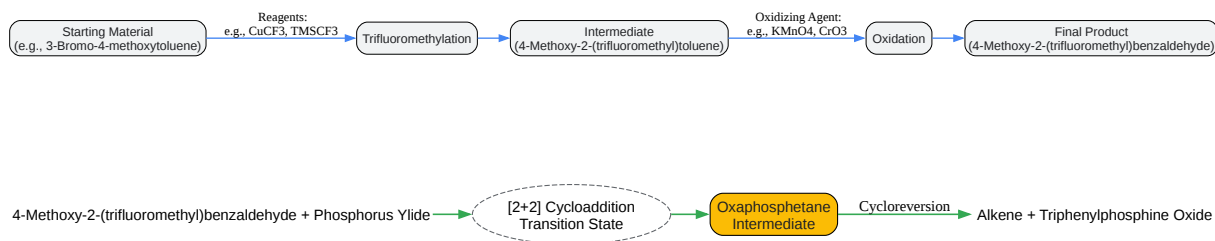
**4-Methoxy-2-(trifluoromethyl)benzaldehyde** is a strategically important synthetic intermediate due to the unique interplay of its functional groups. The electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group on the aromatic ring create a distinct electronic environment that influences the reactivity of the aldehyde. This substitution pattern is highly sought after in the design of novel pharmaceuticals, agrochemicals, and advanced materials.<sup>[1]</sup>

The trifluoromethyl group is a bioisostere for a chlorine atom and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Its incorporation can significantly improve the pharmacokinetic and pharmacodynamic properties of a molecule.

## Synthesis and Mechanistic Considerations

The synthesis of **4-Methoxy-2-(trifluoromethyl)benzaldehyde** can be approached through various routes. A common strategy involves the formylation of a pre-functionalized aromatic ring. One plausible, though not explicitly detailed in the provided results, synthetic pathway could start from a substituted toluene derivative, followed by oxidation.

A general workflow for a potential synthesis is outlined below:



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## References

- 1. chemimpex.com [chemimpex.com]
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